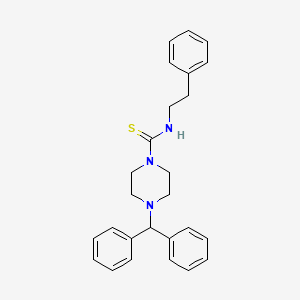

4-(diphenylmethyl)-N-(2-phenylethyl)piperazine-1-carbothioamide

CAS No.:

Cat. No.: VC8617323

Molecular Formula: C26H29N3S

Molecular Weight: 415.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H29N3S |

|---|---|

| Molecular Weight | 415.6 g/mol |

| IUPAC Name | 4-benzhydryl-N-(2-phenylethyl)piperazine-1-carbothioamide |

| Standard InChI | InChI=1S/C26H29N3S/c30-26(27-17-16-22-10-4-1-5-11-22)29-20-18-28(19-21-29)25(23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15,25H,16-21H2,(H,27,30) |

| Standard InChI Key | SUKWJNKOGMNONN-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=S)NCCC4=CC=CC=C4 |

| Canonical SMILES | C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=S)NCCC4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s structure comprises three key moieties:

-

Piperazine core: A six-membered ring containing two nitrogen atoms at positions 1 and 4.

-

Benzhydryl substituent: A diphenylmethyl group (-CH(C₆H₅)₂) attached to the piperazine’s 4-position, conferring lipophilicity and potential CNS activity .

-

Carbothioamide-phenethyl side chain: A thiourea (-N-C(S)-NH-) linkage connecting the piperazine’s 1-position to a 2-phenylethyl group, which may influence receptor binding kinetics .

The IUPAC name, 4-benzhydryl-N-(2-phenylethyl)piperazine-1-carbothioamide, reflects this arrangement . Spectroscopic data from analogous compounds confirm characteristic signals:

-

¹H-NMR: Aromatic protons (δ 7.1–7.4 ppm), piperazine methylenes (δ 2.2–3.4 ppm), and thiourea NH (δ 8.3 ppm) .

-

FT-IR: N-H stretch (~3340 cm⁻¹), C=S absorption (~1615 cm⁻¹), and aromatic C=C (1547 cm⁻¹) .

Physicochemical Properties

Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₂₆H₂₉N₃S |

| Molecular Weight | 415.6 g/mol |

| LogP (estimated) | 5.2 |

| Hydrogen Bond Donors | 1 (thiourea NH) |

| Hydrogen Bond Acceptors | 3 (piperazine N, thiourea S) |

The high logP suggests significant lipid solubility, potentially enhancing blood-brain barrier permeability .

Synthetic Methodology

Reaction Scheme

The synthesis involves two primary steps (Figure 1):

-

Formation of 1-benzhydrylpiperazine: Benzhydryl chloride reacts with piperazine in dimethylformamide (DMF) at 80°C for 8 hours .

-

Carbothioamide functionalization: The piperazine intermediate reacts with 2-phenylethyl isothiocyanate in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding the target compound after recrystallization .

Figure 1: Synthetic route to 4-(diphenylmethyl)-N-(2-phenylethyl)piperazine-1-carbothioamide.

Optimization and Yield

-

Step 1: Yields for benzhydrylpiperazine derivatives range from 68% to 92%, depending on the benzhydryl chloride substituent .

-

Step 2: Carbothioamide formation achieves ~85–89% yield when using a 1:1 molar ratio of piperazine to isothiocyanate in DCM .

-

Purity: Recrystallization from ethanol/water mixtures produces crystals with melting points ~169–198°C, consistent with related thioamides .

Pharmacological Profile

Cytotoxic Activity

In sulphorhodamine B (SRB) assays against human cancer cell lines, structurally analogous benzhydrylpiperazine thioamides exhibit IC₅₀ values of 10–50 μM . Key findings include:

-

Thioamide vs. carboxamide: Thioamide derivatives (e.g., 6a–g) show 2–3× higher cytotoxicity than carboxamides, likely due to enhanced membrane permeability or thiourea-metal interactions .

-

Substituent effects: 4-Chlorobenzhydryl derivatives display greater potency than difluoro or unsubstituted analogs, suggesting halogenation modulates electron density and target binding .

Histamine H₁-Receptor Antagonism

Piperazines with benzhydryl and aromatic side chains demonstrate potent H₁-receptor antagonism (e.g., cetirizine analogs) . Although direct data for this compound are unavailable, structural parallels imply possible activity:

-

In vitro: IC₅₀ values of 10–100 nM in guinea pig ileum assays for related compounds .

-

In vivo: Inhibition of capillary permeability in rats at 1–10 mg/kg doses .

Structure-Activity Relationships (SAR)

Piperazine Substitutions

-

Benzhydryl group: Essential for H₁-receptor binding; electron-withdrawing substituents (e.g., Cl, F) enhance potency .

-

Carbothioamide vs. carboxamide: Thioamides improve cytotoxicity but reduce H₁ selectivity due to increased lipophilicity .

Side Chain Modifications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume